N-(4-acetylphenyl)-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide N-(4-acetylphenyl)-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16340873
InChI: InChI=1S/C21H24N4O2/c1-12(2)19-10-17(18-11-22-25(13(3)4)20(18)24-19)21(27)23-16-8-6-15(7-9-16)14(5)26/h6-13H,1-5H3,(H,23,27)
SMILES:
Molecular Formula: C21H24N4O2
Molecular Weight: 364.4 g/mol

N-(4-acetylphenyl)-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC16340873

Molecular Formula: C21H24N4O2

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide -

Specification

Molecular Formula C21H24N4O2
Molecular Weight 364.4 g/mol
IUPAC Name N-(4-acetylphenyl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C21H24N4O2/c1-12(2)19-10-17(18-11-22-25(13(3)4)20(18)24-19)21(27)23-16-8-6-15(7-9-16)14(5)26/h6-13H,1-5H3,(H,23,27)
Standard InChI Key NSAJLUVHUBALPP-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=CC=C(C=C3)C(=O)C

Introduction

N-(4-acetylphenyl)-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines. This compound features a unique bicyclic structure that incorporates both pyrazole and pyridine rings, known for their diverse biological activities. The presence of an acetyl group and two isopropyl groups attached to the nitrogen and carbon atoms of the pyrazole ring contributes to its potential biological activity and applications in medicinal chemistry.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be approached through several methods. A common strategy involves the use of readily available starting materials that undergo nucleophilic substitution and cyclization reactions. One efficient synthetic route employs the Japp–Klingemann reaction followed by cyclization to form the pyrazolo[3,4-b]pyridine framework. This method benefits from operational simplicity and high yields.

Synthesis MethodDescription
Japp–Klingemann ReactionInvolves nucleophilic substitution and cyclization to form the pyrazolo[3,4-b]pyridine framework.
Starting MaterialsTypically begins with 2-chloro-3-nitropyridines as precursors.

Biological Activities and Potential Applications

Preliminary studies suggest that compounds with similar structural features may possess anti-inflammatory, analgesic, and anticancer properties. The presence of the pyrazole ring is often associated with enhanced biological activity due to its ability to interact with various biological targets. In vitro studies could further elucidate its mechanism of action, including enzyme inhibition or receptor binding affinity.

Potential Biological ActivityDescription
Anti-inflammatoryMay inhibit key enzymes like cyclooxygenases (COX).
AnalgesicPotential to reduce pain signaling pathways.
AnticancerInteraction with specific biological targets involved in cancer pathways.

Research Findings and Future Directions

Research indicates that compounds within this class may inhibit key enzymes involved in inflammatory pathways. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins. Further studies are necessary to fully understand the therapeutic potential and safety profile of N-(4-acetylphenyl)-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.

Research AreaDescription
Enzyme InhibitionPotential to inhibit cyclooxygenases (COX).
Receptor BindingInteraction with specific biological targets.

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